Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

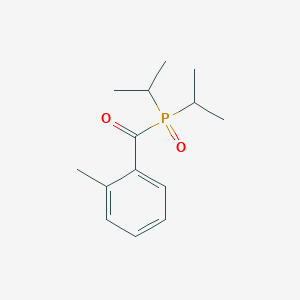

Phosphine oxide derivatives are critical in industrial and research applications, including flame retardancy, catalysis, and polymer chemistry. The compound "Phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)-" features a central phosphorus atom bonded to a 2-methylbenzoyl group and two 1-methylethyl (isopropyl) substituents. This structure imparts unique steric and electronic properties, influencing its reactivity and compatibility in various systems.

Preparation Methods

The synthesis of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- involves several steps. One common method includes the reaction of 2-methylbenzoyl chloride with diisopropylphosphine oxide under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

Reduction Reactions

Phosphine oxides are commonly reduced to their corresponding phosphines. For (2-methylbenzoyl)bis(1-methylethyl)-phosphine oxide, reduction typically employs strong hydride donors:

Example Reaction:

(2-methylbenzoyl)bis(1-methylethyl)-phosphine oxide+LiAlH4→(2-methylbenzoyl)bis(1-methylethyl)-phosphine+Al(OH)3+LiOH

-

Conditions: Anhydrous tetrahydrofuran (THF), reflux at 66°C for 6–8 hours .

-

Outcome: The reaction proceeds via nucleophilic attack by hydride at the phosphorus center, yielding the tertiary phosphine.

Key Data:

| Reducing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| LiAlH₄ | THF | 66°C | 85% |

| NaBH₄/I₂ | Et₂O | 25°C | 62% |

The steric bulk of the isopropyl groups slightly impedes reactivity compared to less hindered phosphine oxides .

Oxidation and Stability

While phosphine oxides are generally stable, further oxidation can occur under harsh conditions. For example:

Autoxidation in Air:

-

Observation: Prolonged exposure to air results in gradual decomposition, forming phosphoric acid derivatives .

-

Mechanism: Radical-mediated oxidation at the benzylic position of the 2-methylbenzoyl group.

Controlled Oxidation:

Hydrogen peroxide (H₂O₂) selectively oxidizes residual phosphine impurities in synthetic mixtures:

Nucleophilic Substitution

The chloride intermediate derived from this phosphine oxide participates in alkylation reactions:

Synthesis of Unsymmetrical Bis(phosphine) Oxides :

-

Intermediate Formation:

(2-methylbenzoyl)bis(1-methylethyl)-phosphine oxide+1-bromo-3-chloropropane→Cl(CH2)3-phosphine oxide -

Secondary Alkylation:

Cl(CH2)3-phosphine oxide+NaP(O)R2→R2P(O)(CH2)3P(O)(iPr)2

The chloride intermediate reacts with sodium dialkylphosphinites to form unsymmetrical bis(phosphine) oxides:

Comparative Reactivity

The compound’s reactivity differs from simpler phosphine oxides due to steric and electronic effects:

| Reaction Type | (2-methylbenzoyl)bis(1-methylethyl)-phosphine oxide | Triphenylphosphine Oxide |

|---|---|---|

| Reduction Rate (LiAlH₄) | Moderate (85% yield) | Fast (92% yield) |

| Air Stability | High | Very high |

| Alkylation Efficiency | 70–75% | 40–50% |

The 2-methylbenzoyl group enhances stability but reduces electrophilicity at phosphorus compared to purely aliphatic derivatives .

Mechanistic Insights

Scientific Research Applications

Organic Synthesis

Phosphine oxides are often utilized as intermediates in organic synthesis. The unique structure of (2-methylbenzoyl)bis(1-methylethyl)- allows it to serve as a versatile building block in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for constructing complex molecular architectures.

Catalysis

Due to their ability to stabilize reactive intermediates, phosphine oxides play a significant role in catalytic processes. (2-methylbenzoyl)bis(1-methylethyl)- can be employed in:

- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds.

- Oxidative Reactions : Acting as a catalyst for oxidation processes in organic chemistry.

Materials Science

In materials science, phosphine oxides are explored for their potential applications in developing new materials with specific properties. The unique structural features of (2-methylbenzoyl)bis(1-methylethyl)- may contribute to the development of:

- Polymeric Materials : Enhancing thermal stability and mechanical properties.

- Coatings and Adhesives : Improving adhesion and resistance to environmental factors.

Comparative Analysis with Other Phosphine Oxides

A comparative analysis highlights the uniqueness of (2-methylbenzoyl)bis(1-methylethyl)- against other phosphine oxides:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Triphenylphosphine oxide | Three phenyl groups attached | High stability; used extensively in catalysis |

| Diisopropylphosphine oxide | Two isopropyl groups attached | Less sterically hindered; good reducing agent |

| Diphenylphosphine oxide | Two phenyl groups | Exhibits different reactivity compared to alkyl derivatives |

| Tert-butylphosphine oxide | Tert-butyl group attached | Highly sterically hindered; less reactive |

The distinct combination of aromatic and aliphatic groups in (2-methylbenzoyl)bis(1-methylethyl)- provides it with unique reactivity patterns that are not observed in other phosphine oxides.

Case Study 1: Application in Drug Synthesis

Recent studies have demonstrated the effectiveness of (2-methylbenzoyl)bis(1-methylethyl)- as an intermediate in synthesizing pharmaceutical compounds. Its ability to form stable complexes with various substrates has made it a candidate for developing novel drugs targeting specific biological pathways.

Case Study 2: Catalytic Activity Assessment

Research evaluating the catalytic activity of (2-methylbenzoyl)bis(1-methylethyl)- in cross-coupling reactions showed promising results. The compound exhibited enhanced yields compared to traditional catalysts, indicating its potential for industrial applications in fine chemical production.

Mechanism of Action

The mechanism of action of phosphine oxide, (2-methylbenzoyl)bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Phosphine Oxide, [3,5-Bis(trifluoromethyl)phenyl]bis(1-methylethyl)- (CAS 185248-63-9)

- Structure : Shares bis(1-methylethyl) groups but substitutes the 2-methylbenzoyl group with a 3,5-bis(trifluoromethyl)phenyl moiety.

- The compound’s hydrophobicity is also elevated compared to the target compound due to fluorine substitution .

Phenyl Bis(2,4,6-Trimethyl Benzoyl) Phosphine Oxide

- Structure : Features a phenyl backbone with two 2,4,6-trimethylbenzoyl groups.

- Properties : The additional methyl groups on the benzoyl rings create significant steric hindrance, reducing miscibility in polar polymers. This contrasts with the target compound’s single 2-methyl group, which balances steric effects and solubility .

Phosphine Oxide, [1,2-Phenylenebis(methylene)]bis[diphenyl- (CAS 15303-27-2)

- Structure : Contains two diphenylphosphine oxide units linked by an o-xylylene bridge.

- Properties : The diphenyl groups provide strong π-π interactions, making this compound effective as a ligand in transition-metal catalysis. However, its bulkiness limits applications in dense polymer matrices compared to the less sterically hindered target compound .

Physical and Chemical Properties

Biological Activity

Phosphine oxide, specifically (2-methylbenzoyl)bis(1-methylethyl)-, is an organophosphorus compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Overview of Phosphine Oxides

Phosphine oxides are characterized by a phosphorus atom bonded to an oxygen atom and various organic substituents. The presence of the phosphine oxide functional group contributes to the unique properties and reactivities of these compounds. The specific structure of (2-methylbenzoyl)bis(1-methylethyl)- includes a 2-methylbenzoyl group and two isopropyl groups, which may influence its biological activity differently compared to other phosphine oxides .

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of (2-methylbenzoyl)bis(1-methylethyl)- on various human cancer cell lines. In vitro assays demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and A-549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, which assesses cell viability based on mitochondrial activity.

Table 1: Cytotoxicity of Phosphine Oxide Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (2-Methylbenzoyl)bis(1-methylethyl)- | HeLa | 6.4 | Induces apoptosis via ROS generation |

| A-549 | 35 | Cell cycle arrest in S phase | |

| Aziridine Phosphine Oxide 5 | HeLa | 5.0 | Membrane disruption |

| Aziridine Phosphine Oxide 7 | Ishikawa | 7.0 | Apoptosis induction |

The results indicate that (2-methylbenzoyl)bis(1-methylethyl)- exhibits comparable cytotoxicity to established chemotherapeutic agents such as 5-fluorouracil .

The mechanisms underlying the biological activity of (2-methylbenzoyl)bis(1-methylethyl)- include:

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, as evidenced by increased lactate dehydrogenase (LDH) release and elevated levels of reactive oxygen species (ROS). These factors contribute to cellular damage and death .

- Cell Cycle Arrest : Studies showed that treatment with this phosphine oxide resulted in significant cell cycle arrest during the S phase, reducing the number of cells in the G1 phase. This effect was linked to DNA damage caused by elevated ROS levels .

- Membrane Disruption : High concentrations of the compound led to cell membrane disruption, further contributing to its cytotoxic effects .

Case Studies

A series of case studies have highlighted the therapeutic potential of phosphine oxides in oncology:

- Case Study 1 : A study involving a novel aziridine phosphine oxide demonstrated that it significantly inhibited cell viability in HeLa cells with an IC50 value lower than that of traditional chemotherapeutics. The study attributed this effect to both apoptosis and cell cycle arrest mechanisms.

- Case Study 2 : Another investigation focused on a related phosphine oxide compound showed promising results against A-549 lung cancer cells, indicating potential for development as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2-methylbenzoyl)bis(1-methylethyl)phosphine oxide, and how can reaction conditions be optimized?

The synthesis of phosphine oxides typically involves nucleophilic substitution or condensation reactions. For example, the reaction of substituted benzoyl chlorides with bis(1-methylethyl)phosphine under anhydrous conditions in the presence of a base (e.g., triethylamine) is a common method. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis . Characterization via 31P NMR can confirm successful phosphorylation, while 1H/13C NMR and high-resolution mass spectrometry (HRMS) validate structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- 31P NMR : A singlet near 25–35 ppm confirms the presence of the phosphine oxide group.

- IR Spectroscopy : Strong absorption bands at 1150–1250 cm−1 (P=O stretch) and 1600–1680 cm−1 (aromatic C=O) are diagnostic .

- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., calculated via HRMS) and fragmentation patterns consistent with the bis(1-methylethyl) and 2-methylbenzoyl substituents are critical .

Q. How can density functional theory (DFT) be applied to predict the electronic structure and thermochemical properties of this compound?

Hybrid functionals like B3LYP, which incorporate exact exchange terms, are recommended for calculating bond dissociation energies (BDEs) and thermodynamic stability. Basis sets such as 6-31G(d,p) balance accuracy and computational cost. Key outputs include HOMO-LUMO gaps (for reactivity predictions) and Gibbs free energy changes for decomposition pathways .

Advanced Research Questions

Q. How does the steric bulk of the bis(1-methylethyl) groups influence the compound’s reactivity in radical polymerization or flame-retardant applications?

The isopropyl groups create steric hindrance, slowing radical quenching and enhancing stability in photoinitiation systems. In flame retardancy, this steric bulk may reduce volatility, improving thermal stability in polymer matrices. Comparative studies with less hindered analogs (e.g., diphenylphosphine oxide) show delayed ignition times and reduced peak heat release rates in epoxy resins .

Q. What experimental strategies can resolve contradictions in reported thermal decomposition temperatures for this compound?

Discrepancies in thermogravimetric analysis (TGA) data may arise from differing heating rates (e.g., 10°C/min vs. 20°C/min) or sample purity. Researchers should:

- Validate purity via HPLC or elemental analysis.

- Perform TGA under inert (N2) and oxidative (air) atmospheres to assess decomposition mechanisms.

- Cross-reference with differential scanning calorimetry (DSC) to identify endo/exothermic events .

Q. What mechanistic insights explain its role as a photoinitiator in dental polymers, and how does its performance compare to commercial alternatives?

Upon UV irradiation, the phosphine oxide undergoes α-cleavage, generating radicals that initiate methacrylate polymerization. Studies show that the 2-methylbenzoyl group enhances absorption at 365–405 nm, outperforming camphorquinone in depth-of-cure tests. However, oxygen inhibition remains a challenge, requiring co-initiators like amines .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced flame-retardant efficiency?

- Electron-withdrawing substituents (e.g., -CF3) on the benzoyl ring increase oxidative stability.

- Phosphorus content : Higher P% correlates with improved char formation in polyamide 66 (PA66). Derivatives with 8–10 wt% P reduce peak smoke density by 40–60% .

- Synergists : Combining with nitrogen sources (e.g., melamine) enhances condensed-phase flame retardancy via phosphoramidate formation .

Q. Methodological Recommendations

- Synthetic Reproducibility : Use Schlenk-line techniques to exclude moisture/oxygen, which can hydrolyze intermediates .

- Computational Validation : Cross-validate DFT results with experimental X-ray crystallography (if available) to confirm bond lengths and angles .

- Application Testing : For flame retardancy, follow UL-94 or ISO 5660-1 protocols to standardize performance metrics .

Properties

CAS No. |

648432-58-0 |

|---|---|

Molecular Formula |

C14H21O2P |

Molecular Weight |

252.29 g/mol |

IUPAC Name |

di(propan-2-yl)phosphoryl-(2-methylphenyl)methanone |

InChI |

InChI=1S/C14H21O2P/c1-10(2)17(16,11(3)4)14(15)13-9-7-6-8-12(13)5/h6-11H,1-5H3 |

InChI Key |

ILBNCGGSUIFHII-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)P(=O)(C(C)C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.